molecular formula C10H9BrN2O3 B13924865 Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate

Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B13924865
M. Wt: 285.09 g/mol
InChI Key: FXOIAZDLQYCRIL-UHFFFAOYSA-N
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Description

Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5th position, a methoxy group at the 7th position, and a methyl ester group at the 2nd position. It is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-5-methoxypyridine. This compound is dissolved in dichloroethane and cooled to 5°C.

    Formation of Intermediate: 2,4,6-trimethylbenzenesulfonylhydroxylamine is added to the solution, maintaining the temperature below 10°C. The mixture is stirred for 12 hours at 10-20°C, followed by the addition of n-hexane and further stirring for 4 hours.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the pyrazolopyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and ester groups.

    Cyclization and Condensation: The pyrazolopyridine core can participate in cyclization and condensation reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride and alkyl halides can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its bromine and methoxy groups, along with the ester functionality, make it a valuable intermediate for further functionalization and derivatization.

Properties

Molecular Formula

C10H9BrN2O3

Molecular Weight

285.09 g/mol

IUPAC Name

methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H9BrN2O3/c1-15-9-4-6(11)3-7-5-8(10(14)16-2)12-13(7)9/h3-5H,1-2H3

InChI Key

FXOIAZDLQYCRIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CC(=NN21)C(=O)OC)Br

Origin of Product

United States

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